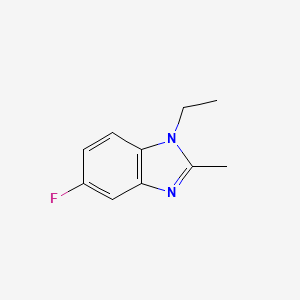

1-Ethyl-5-fluoro-2-methylbenzimidazole

Vue d'ensemble

Description

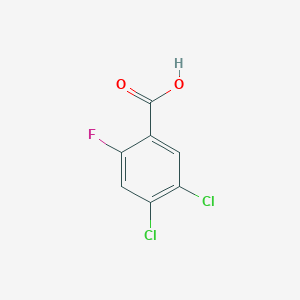

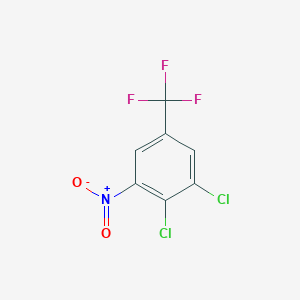

1-Ethyl-5-fluoro-2-methylbenzimidazole is a derivative of the benzimidazole family, a class of compounds known for their diverse biological activities and potential use as drugs . Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system, which can be substituted at various positions to yield compounds with varying properties and activities.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the core benzimidazole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of 2-arylbenzimidazole aglycones from 4-fluoro-3-nitrobenzoic acid has been reported to proceed efficiently under microwave irradiation, yielding the desired benzimidazoles in excellent yields within a short time frame . Similarly, the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole involved a reduction step with Pd/C in a hydrogen atmosphere, demonstrating the versatility of benzimidazole chemistry .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the planarity of the benzimidazole ring system and the spatial arrangement of substituents, which can significantly influence the compound's biological activity. X-ray crystallography has been used to determine the structure of such compounds, confirming the predicted structures from chemical and spectral analysis . The dihedral angles between the planes of the benzimidazole and substituent rings are of particular interest as they can affect the molecule's interaction with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including glycosylation, which involves attaching sugar moieties to the benzimidazole ring. This has been demonstrated in the synthesis of 1-(2′-α-O-D-glucopyranosyl ethyl) 2-arylbenzimidazoles via one-pot glycosylation . Additionally, benzimidazoles can act as ligands in metal complexes, coordinating through nitrogen atoms to form stable chelates, as seen in the synthesis of mixed ligand metal-complexes with 2-amino-1-ethylbenzimidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core. These properties are crucial for the compound's pharmacokinetic profile and its suitability as a drug candidate. For example, the introduction of a fluorine atom, as in 1-ethyl-5-fluoro-2-methylbenzimidazole, can enhance the compound's metabolic stability and lipophilicity, potentially improving its bioavailability .

Applications De Recherche Scientifique

Potential Applications in Material Science and Chemistry

Ionic Liquids and Environmental Safety

The study of ionic liquids, including those related to imidazolium compounds, has highlighted their potential for industrial applications due to their ability to dissolve a variety of biopolymers like cellulose and chitin. Research emphasizes the importance of understanding the toxicity and environmental impact of these substances to ensure their safe use in technologies (Ostadjoo et al., 2018). This suggests that derivatives like 1-Ethyl-5-fluoro-2-methylbenzimidazole could be explored for similar applications, considering their structural and functional relevance.

Insights into Fluorinated Compounds in Medical Research

Antifungal and Antimicrobial Properties

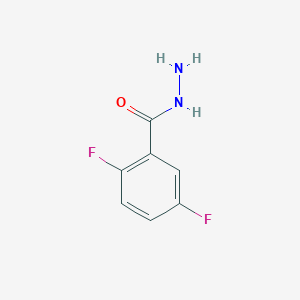

The review and research into the clinical pharmacology of fluconazole highlight its transformation into a potent inhibitor of DNA synthesis, indicating a general interest in fluorinated compounds for their antimicrobial properties (Pacifici, 2020). This suggests that fluorinated benzimidazoles might hold potential for similar applications, leveraging the fluorine atom's effect on biological activity.

Cancer Chemotherapy

Fluorinated pyrimidines, like 5-fluorouracil, have been extensively used in cancer chemotherapy due to their ability to inhibit key enzymes involved in nucleic acid synthesis. This highlights the role of fluorinated compounds in therapeutic applications and suggests a potential area of research for 1-Ethyl-5-fluoro-2-methylbenzimidazole in cancer research, particularly in understanding its interactions with biological molecules and pathways (Gmeiner, 2020).

Propriétés

IUPAC Name |

1-ethyl-5-fluoro-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLDCZPLWNLTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379008 | |

| Record name | 1-ethyl-5-fluoro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-fluoro-2-methylbenzimidazole | |

CAS RN |

708-34-9 | |

| Record name | 1-ethyl-5-fluoro-2-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)